N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)benzamide
Description
Properties
IUPAC Name |
N-cyclopropyl-4-(4-oxoquinazolin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(20-13-7-8-13)12-5-9-14(10-6-12)21-11-19-16-4-2-1-3-15(16)18(21)23/h1-6,9-11,13H,7-8H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUCNWWKHNYYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a nucleophilic substitution reaction using cyclopropylamine.
Formation of the Benzamide Moiety: The benzamide moiety is formed by coupling the quinazolinone intermediate with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone core to its corresponding dihydroquinazolinone form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides, acyl chlorides, and amines under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, dihydroquinazolinones, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Anti-inflammatory Applications
The primary application of N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)benzamide is in the treatment of inflammatory diseases. Research has demonstrated that this compound effectively suppresses tumor necrosis factor-alpha (TNF-α) production, which is pivotal in inflammatory responses. In vitro studies have shown an IC50 value of approximately 10 nM for TNF-α suppression, indicating potent activity against inflammation .
Case Study: Rat Collagen-Induced Arthritis Model
In a preclinical study using a rat model of collagen-induced arthritis, AZD6703 exhibited significant anti-inflammatory effects. The compound demonstrated excellent oral bioavailability (F=68%) and a favorable area under the curve (AUC) for plasma concentration over time . This suggests that AZD6703 could be a viable candidate for chronic inflammatory conditions.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound has been critical in optimizing its efficacy and selectivity as a p38α MAP kinase inhibitor. Modifications to the molecular structure have been systematically explored to enhance solubility and reduce plasma protein binding, which are common challenges in drug development .
| Modification | Effect |
|---|---|
| Cyclopropyl group | Increases lipophilicity and potential binding affinity |
| 4-Oxoquinazoline core | Essential for maintaining inhibitory activity against p38α |
| Aniline functionality | Addresses solubility issues |
Potential Applications Beyond Inflammation
While primarily studied for its anti-inflammatory properties, there is growing interest in exploring the broader implications of this compound in other therapeutic areas:
Cancer Therapy
Preliminary studies suggest that p38α inhibition may also play a role in cancer therapy by modulating apoptotic pathways and tumor microenvironments. The ability to selectively inhibit p38α could provide new avenues for cancer treatment strategies .
Respiratory Diseases
Recent research indicates potential applications in chronic obstructive pulmonary disease (COPD). The compound's pharmacokinetic profile suggests it may be suitable for inhaled formulations, offering a targeted approach to managing respiratory inflammation .
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways that regulate cell growth and survival. This inhibition can result in the induction of apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
Substituent-Driven Activity Modulation
- AZD6703: The addition of a methylpiperazine group at the quinazolinone C6 position enhances selectivity for p38α MAPK, a kinase involved in inflammatory responses. This modification likely improves binding affinity and reduces off-target effects compared to the simpler cyclopropyl derivative .
- RSV Inhibitor (Compound 52) : The 4-isopropylbenzyl and methoxypropylamine substituents confer potent antiviral activity against RSV, suggesting that bulky hydrophobic groups favor interactions with viral replication machinery .
- K284-7281: Incorporation of a thioether linkage and dihydroquinolinyl moiety may alter metabolic stability or solubility compared to the target compound, though biological data are lacking .
Pharmacokinetic and Selectivity Profiles
- The cyclopropyl group in the target compound and AZD6703 improves metabolic stability by resisting cytochrome P450 oxidation, a common issue with alkyl substituents .
Biological Activity
N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)benzamide, also known as AZD6703, is a compound that has garnered attention due to its biological activity, particularly as a selective inhibitor of p38α mitogen-activated protein kinase (MAPK). This article details the synthesis, biological evaluation, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is , and its structure features a cyclopropyl group attached to a benzamide moiety linked to a quinazolinone derivative. The synthesis involves several steps including the formation of the quinazolinone core followed by amide bond formation.
This compound acts primarily by inhibiting p38α MAPK, which plays a crucial role in inflammatory responses and cellular stress signaling pathways. The inhibition of this kinase can lead to decreased production of pro-inflammatory cytokines, making this compound a potential candidate for treating inflammatory diseases.
Antimicrobial Properties
Recent studies have shown that derivatives of the 4-oxoquinazolin-3(4H)-yl benzamide series exhibit significant antimicrobial activity. For instance, compounds synthesized in related studies demonstrated potent inhibitory effects against Staphylococcus aureus with minimal inhibitory concentrations (MICs) ranging from 0.25 to 0.5 µg/mL. These compounds displayed favorable selectivity indices when tested on Vero cells, indicating low cytotoxicity .
Inhibition of p38α MAPK
The primary focus of research on this compound has been its role as a selective inhibitor of p38α MAPK. In vitro assays have confirmed its potency, with IC50 values indicating effective inhibition at low concentrations. Structural optimization studies have revealed that specific modifications can enhance binding affinity and selectivity for p38α over other kinases .
Case Studies
- Clinical Trials : AZD6703 has progressed through various stages of clinical trials focusing on its efficacy in treating chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. Early-phase trials indicated promising results in reducing inflammation markers in patients .
- Comparative Studies : In comparative studies with other p38 inhibitors, AZD6703 demonstrated superior selectivity and reduced off-target effects, which are critical for minimizing side effects during therapeutic use .
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for N-cyclopropyl-4-(4-oxoquinazolin-3(4H)-yl)benzamide, and how do reaction conditions impact yield?
Methodological Answer: Synthesis typically involves cyclocondensation of 4-oxoquinazoline derivatives with substituted benzamides. Key steps include:
- Quinazolinone Precursor Preparation : Cyclization of anthranilic acid derivatives under microwave-assisted conditions (e.g., Grimmel’s conditions using POCl₃) to form the 4-oxoquinazolin-3(4H)-yl core .
- Coupling Reaction : Amide bond formation between the quinazolinone and N-cyclopropyl benzamide using coupling agents like HATU or EDCI in anhydrous DMF .
- Optimization : Reflux in methanol with TBHP (tert-butyl hydroperoxide) improves regioselectivity, while potassium carbonate in acetonitrile facilitates deprotonation .
Yield depends on solvent polarity, temperature, and stoichiometric ratios of reagents.
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane and quinazolinone ring connectivity via characteristic shifts (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm; quinazolinone carbonyl at δ 165–170 ppm) .
- X-ray Crystallography : Resolves spatial arrangement of the N-cyclopropyl group and hydrogen-bonding interactions in the crystal lattice .
- HRMS : Validates molecular formula (C₁₈H₁₆N₃O₂) with <2 ppm mass error .
Q. How can researchers identify the pharmacological targets of this compound?
Methodological Answer:
- Enzyme Assays : Screen against kinase or protease libraries (e.g., fluorescence-based assays for ATPase inhibition) .
- Docking Studies : Use AutoDock Vina to predict binding affinity to quinazolinone-sensitive targets like EGFR or bacterial acps-pptase .
Advanced Research Questions
Q. How does substituent variation on the benzamide moiety affect structure-activity relationships (SAR)?
Methodological Answer:
- Trifluoromethyl Groups : Increase lipophilicity (logP) and metabolic stability, as seen in analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .
- Cyclopropane Optimization : Replace N-cyclopropyl with bulkier groups (e.g., cyclohexyl) to assess steric effects on target binding using free-energy perturbation (FEP) calculations .
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?
Methodological Answer:
- Orthogonal Assays : Combine kinetic assays (e.g., ITC for binding thermodynamics) with cellular thermal shift assays (CETSA) to confirm target engagement .
- Data Normalization : Control for batch-to-batch variability in enzyme purity using SDS-PAGE and Bradford assays .
Q. How can computational modeling predict metabolic stability and degradation pathways?
Methodological Answer:
- In Silico Tools : Use Schrödinger’s MetaSite to identify cytochrome P450 oxidation sites (e.g., cyclopropane ring opening).
- MD Simulations : Simulate hepatic microsomal environments to predict half-life and major metabolites (e.g., hydroxylation at the quinazolinone C4 position) .
Q. What are scalable purification methods to address low yields in multi-step synthesis?
Methodological Answer:
- Flash Chromatography : Optimize gradients (e.g., hexane/EtOAc to DCM/MeOH) for intermediates .
- Recrystallization : Use ethanol/water mixtures for final product purification, achieving >95% purity .
Q. How do formulation strategies improve solubility for in vivo studies?
Methodological Answer:
- Co-Solvents : Use PEG-400/water (70:30) to enhance aqueous solubility (>5 mg/mL).
- Nanoformulations : Encapsulate in PLGA nanoparticles (particle size <200 nm) for sustained release .
Methodological Considerations
Q. How to analyze conflicting data in biochemical pathway modulation studies?
Methodological Answer:
- Pathway Enrichment Analysis : Use KEGG or Reactome databases to cross-validate transcriptomic data against known quinazolinone-modulated pathways (e.g., MAPK signaling) .
- Dose-Response Curves : Establish EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .
Q. What protocols ensure reproducibility in microwave-assisted synthesis?
Methodological Answer:
- Power Calibration : Standardize microwave irradiation (150–200 W) with temperature probes to prevent side reactions .
- Inert Atmosphere : Use argon to prevent oxidation of sensitive intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
